molecular formula C13H14Cl2N2O4S B2932658 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-41-2

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2932658
CAS No.: 861207-41-2
M. Wt: 365.23
InChI Key: RDGVTQMMTZQJNJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative characterized by a sulfonyl group attached to a 2,4-dichloro-5-methylphenyl ring and a 2-hydroxyethyl substituent at the 4-position of the pyrazolone core. Pyrazolones are heterocyclic compounds known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The sulfonyl group enhances stability and may influence electron-withdrawing effects, while the hydroxyethyl substituent likely improves solubility compared to hydrophobic analogs . Structural complexity arises from the dichloro and methyl groups on the phenyl ring, which may modulate steric and electronic interactions with biological targets.

Properties

IUPAC Name

2-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O4S/c1-7-5-12(11(15)6-10(7)14)22(20,21)17-8(2)9(3-4-18)13(19)16-17/h5-6,18H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGVTQMMTZQJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Sulfonyl group : Contributes to its reactivity and biological activity.
  • Pyrazol-3-one core : Known for various pharmacological properties.
  • Hydroxyethyl substituent : May enhance solubility and bioavailability.

Molecular Formula

The molecular formula is C15H16Cl2N2O3SC_{15}H_{16}Cl_2N_2O_3S, indicating a complex structure with multiple functional groups that influence its biological interactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this sulfonamide derivative exhibit significant antiviral activity. For instance, pyrazole derivatives have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV). The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .

Anticancer Activity

Research has demonstrated that certain sulfonamide derivatives can inhibit key signaling pathways involved in cancer proliferation. For example, compounds targeting the MEK-MAPK pathway have shown promise in reducing tumor growth in various cancer models . The specific compound may share similar mechanisms due to structural similarities with known anticancer agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism. This inhibition can lead to altered physiological responses, making it a candidate for further investigation in metabolic disorders .

Study 1: Antiviral Efficacy

A study conducted on pyrazole derivatives demonstrated that modifications in the structure could enhance antiviral efficacy. The compound was tested against HSV-1, showing a significant reduction in plaque formation at concentrations as low as 0.5 mg/mL . This suggests that the compound may possess similar antiviral properties.

Study 2: Cancer Cell Lines

In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. A specific derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity . Further research is needed to establish the precise mechanisms involved.

Comparative Biological Activity Table

Activity TypeCompound ClassExample ActivityReference
AntiviralPyrazole DerivativesHSV-1 inhibition
AnticancerSulfonamide DerivativesApoptosis induction
Enzyme InhibitionSulfonamidesCarbonic anhydrase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Pyrazolones

  • 1-[(4-Fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (): This analog replaces the 2,4-dichloro-5-methylphenyl group with a 4-fluorophenylsulfonyl moiety. The absence of methyl and chloro substituents may decrease steric hindrance, enhancing binding affinity in some contexts.
Property Target Compound 4-Fluorophenyl Analog
Substituent on Sulfonyl 2,4-Dichloro-5-methylphenyl 4-Fluorophenyl
Molecular Weight (g/mol) ~450 (estimated) ~430 (estimated)
Solubility Moderate (hydroxyethyl group) Moderate
Bioactivity Not reported Not reported

Antioxidant Pyrazolone Derivatives

describes 4-(substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones with varied substituents (e.g., aryl, alkyl). Compounds 5a–5n demonstrated antioxidant activity via DPPH and nitric oxide scavenging. The target compound’s hydroxyethyl group may enhance hydrogen bonding, improving radical scavenging compared to aryl-substituted analogs like 5a–5n . However, the bulky dichlorophenylsulfonyl group could reduce membrane permeability, limiting bioavailability .

Benzothiazolyl and Triazinone Hybrids

  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
    This compound substitutes the sulfonyl group with a benzothiazole ring. Benzothiazole’s aromaticity and sulfur atom may enhance π-π stacking and metal chelation, useful in antimicrobial applications. In contrast, the target compound’s sulfonyl group offers better metabolic stability.

  • However, the nitro group may confer toxicity, whereas the target compound’s chloro and methyl groups are less reactive.

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